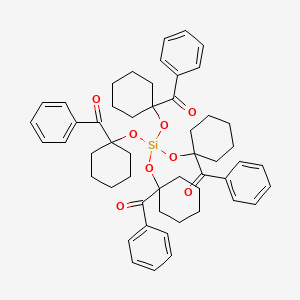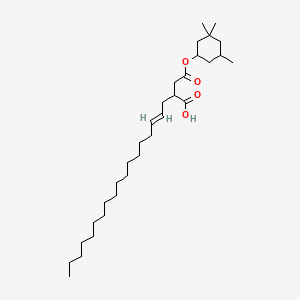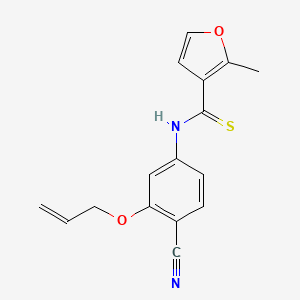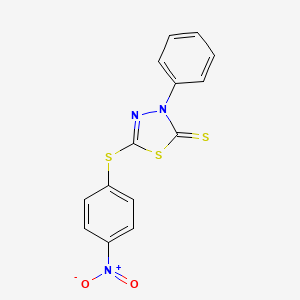
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the nitrophenyl and phenyl groups in the structure of this compound contributes to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of p-nitrophenylthiocyanate with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It is also being studied for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key enzymes and disruption of cellular processes. The thiadiazole ring can also interact with metal ions and proteins, affecting their function and leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione can be compared with other similar compounds, such as:
5-Phenyl-1,3,4-thiadiazole-2-thiol: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
5-(p-Nitrophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
3-Phenyl-1,3,4-thiadiazole-2-thione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
39572-15-1 |
|---|---|
Formule moléculaire |
C14H9N3O2S3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)sulfanyl-3-phenyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H9N3O2S3/c18-17(19)11-6-8-12(9-7-11)21-13-15-16(14(20)22-13)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
UOKYWTUDYYLKOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


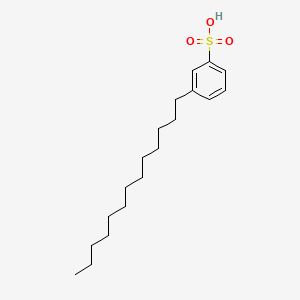
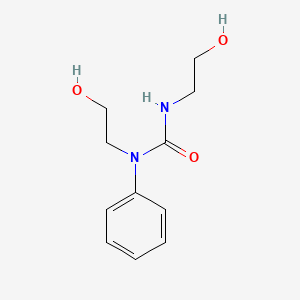

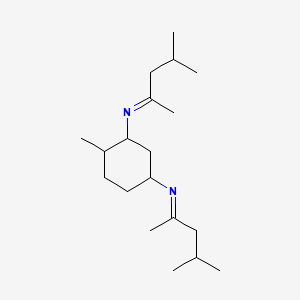
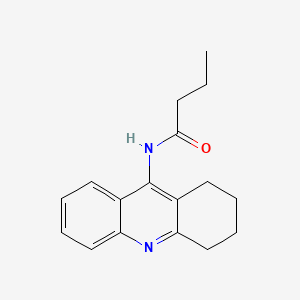
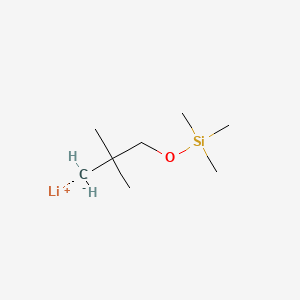
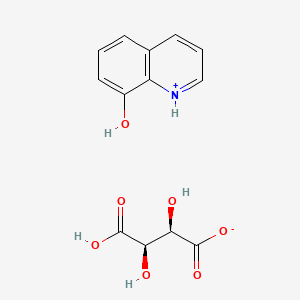


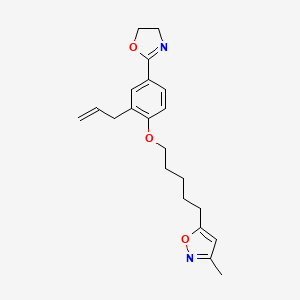
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
